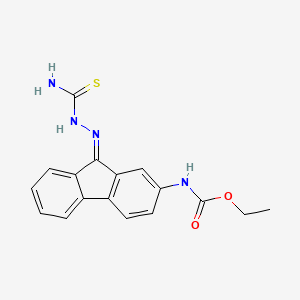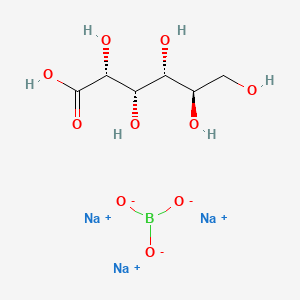
1,1'-Oxybispentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C30H62O . It is characterized by its long hydrocarbon chains connected by an oxygen atom, making it a member of the ether family. This compound is notable for its high molecular weight of 438.81 g/mol and its relatively high boiling point of 480.8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Oxybispentadecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion from the corresponding alcohol. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of 1,1’-Oxybispentadecane may involve the continuous flow synthesis method, which allows for the efficient and scalable production of the compound. This method ensures consistent reaction conditions and minimizes the risk of side reactions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxybispentadecane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) to replace the ether oxygen with a halogen atom.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydrocarbon chains, leading to the formation of carboxylic acids or ketones.
Major Products:
Substitution Reactions: The major products are typically halogenated hydrocarbons.
Oxidation Reactions: The major products include carboxylic acids and ketones, depending on the reaction conditions and the extent of oxidation.
Scientific Research Applications
1,1’-Oxybispentadecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and non-reactivity under mild conditions.
Biology: The compound is studied for its potential use in lipid bilayer models and membrane studies, given its structural similarity to certain lipid molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in the formulation of liposomes and other nanocarriers.
Industry: It is utilized in the production of lubricants, surfactants, and emulsifiers due to its hydrophobic nature and ability to reduce surface tension
Mechanism of Action
The mechanism by which 1,1’-Oxybispentadecane exerts its effects is primarily through its interaction with lipid membranes. Its long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
1,1’-Oxydodecane (C24H50O): Similar in structure but with shorter hydrocarbon chains, leading to different physical properties such as lower boiling point and density.
1,1’-Oxyhexadecane (C32H66O): Slightly longer hydrocarbon chains, resulting in higher molecular weight and boiling point compared to 1,1’-Oxybispentadecane.
Uniqueness: 1,1’-Oxybispentadecane is unique due to its optimal chain length, which provides a balance between hydrophobicity and fluidity. This makes it particularly effective in applications requiring membrane integration and stability, such as in the formulation of liposomes for drug delivery .
Properties
CAS No. |
51148-16-4 |
|---|---|
Molecular Formula |
C30H62O |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
1-pentadecoxypentadecane |
InChI |
InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
YGUGZXZLWIADHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


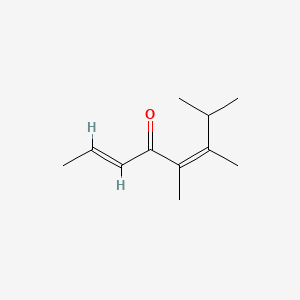
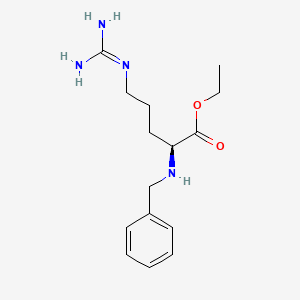

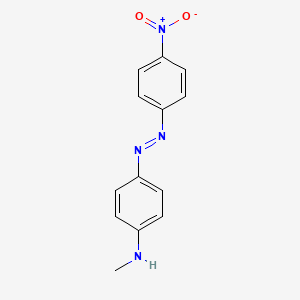

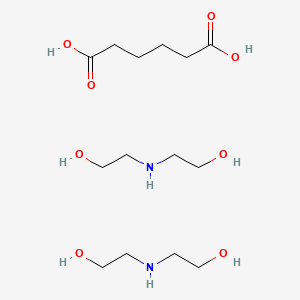

![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
